molecular formula C15H13Cl2NO2 B5557681 N-benzyl-2-(2,4-dichlorophenoxy)acetamide

N-benzyl-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B5557681
M. Wt: 310.2 g/mol
InChI Key: MFTLHCTYBUNMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2,4-dichlorophenoxy)acetamide is an organic compound with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.16 g/mol . It belongs to the class of phenoxyacetamides, which are of significant interest in chemical and biochemical research due to their structural features and potential interactions. The compound was characterized by single-crystal X-ray diffraction, which confirmed its molecular structure and showed that the dihedral angle between its two aromatic rings is 27.17°, and that the molecules form chains in the crystal lattice through N—H⋯O hydrogen bonds . The synthesis of this compound is typically achieved by reacting 2,4-dichlorophenol with N-benzyl-2-chloroacetamide in the presence of a base like potassium carbonate . Its core structure is based on a phenoxyacetamide framework, similar to that of the well-known herbicide 2,4-d (2,4-dichlorophenoxyacetic acid), a synthetic auxin that disrupts plant growth . This structural analogy makes this compound a valuable intermediate or model compound for researchers studying the interactions of small molecules with proteins, understanding structure-activity relationships (SAR) in herbicide development, and exploring crystal engineering via hydrogen bonding . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTLHCTYBUNMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-benzyl-2-(2,4-dichlorophenoxy)acetamide

The synthesis of this compound is primarily achieved through well-established chemical reactions, which can be categorized into conventional and modern, optimized methods.

The most common and conventional method for synthesizing this compound involves a Williamson ether synthesis. This reaction is typically carried out by reacting 2,4-dichlorophenol (B122985) with an N-benzylated haloacetamide, most commonly N-benzyl-2-chloroacetamide.

A representative procedure involves refluxing a mixture of 2,4-dichlorophenol and N-benzyl-2-chloroacetamide in the presence of a base and a suitable solvent. nih.gov Potassium carbonate (K₂CO₃) is frequently used as the base, and acetonitrile (B52724) (CH₃CN) serves as the solvent. The reaction mixture is heated under reflux for several hours. nih.govnih.gov Upon completion, the solvent is evaporated, and the resulting residue is purified. The purification process typically involves pouring the residue into water, adjusting the pH, and extracting the product with an organic solvent like ethyl acetate (B1210297). nih.gov Final purification is often achieved through column chromatography on silica (B1680970) gel, yielding the pure this compound. nih.govnih.gov A high yield of 87% has been reported for this method. nih.gov

Table 1: Conventional Synthesis of this compound

Reactant 1 Reactant 2 Reagent Solvent Conditions Yield Reference
2,4-Dichlorophenol N-benzyl-2-chloroacetamide K₂CO₃ CH₃CN Reflux, 3h 87% nih.gov

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in the reviewed literature, the principles of microwave-assisted organic synthesis (MAOS) are highly applicable to this reaction type. rasayanjournal.co.inpsu.edu MAOS has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in a wide range of organic reactions, including N-alkylation and ether synthesis. rasayanjournal.co.inresearchgate.netjchps.com

The conventional synthesis, which requires several hours of reflux, could be significantly optimized using microwave irradiation. nih.govrasayanjournal.co.in By performing the reaction in a sealed vessel under microwave irradiation, the reaction temperature can be rapidly increased beyond the solvent's boiling point, accelerating the rate of reaction. psu.edu This technique, sometimes termed "Enhanced Microwave Synthesis" (EMS) when combined with external cooling, allows for more direct energy application to the reaction mixture. psu.edu For similar amide alkylations, microwave irradiation has been shown to produce the desired product in minutes with high yields. researchgate.net It is therefore highly probable that the synthesis of this compound could be optimized under microwave conditions, potentially in a solvent-free system or with a high-boiling point solvent, to achieve faster conversion and higher efficiency. researchgate.netjchps.com

Derivatization Strategies for this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues. These derivatization strategies focus on the N-benzyl moiety, the dichlorophenoxy ring, and the acetamide (B32628) linker.

The N-benzyl group is a common target for structural modification to explore structure-activity relationships in related compounds. Analogues can be synthesized by replacing benzylamine (B48309) with substituted benzylamines in the initial synthetic steps. For instance, derivatives such as the 4-fluorobenzyl analogue have been synthesized in related thiazolyl acetamide series. chapman.edu Other modifications can involve replacing the benzyl (B1604629) group with different aromatic or heterocyclic moieties, such as a furan-2-ylmethyl group, to create compounds like N-(furan-2-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide. scielo.br Furthermore, additional functional groups can be introduced on the nitrogen atom, as seen in the synthesis of N-Benzyl-N-(2-hydroxyethyl) derivatives in similar acetamide structures. mdpi.com

Table 2: Examples of N-benzyl Moiety Modifications in Related Acetamides

Original Moiety Modified Moiety Example Resulting Compound Class Reference
N-benzyl N-(4-fluorobenzyl) Thiazolyl N-benzyl-substituted acetamides chapman.edu
N-benzyl N-(furan-2-ylmethyl) N-(furan-2-ylmethyl)acetamides scielo.br
N-benzyl N-benzyl-N-(2-hydroxyethyl) N,N-disubstituted acetamides mdpi.com

The dichlorophenoxy portion of the molecule is readily altered by starting with different substituted phenols. This allows for systematic investigation of the effects of substituent position, number, and type on the properties of the resulting compound. Research has been conducted on various analogues, demonstrating the flexibility of this synthetic approach.

Examples of such modifications include:

Isomeric Substitution: Synthesis of N-benzyl-2-(2,6-dichlorophenoxy)acetamide, which allows for a direct comparison of the steric and electronic effects of the chlorine atom positions. nih.gov

Increased Halogenation: The synthesis of N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide introduces a third chlorine atom to the phenyl ring. sigmaaldrich.comuni.lu

Mixed Substitution: Analogues like N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide have been prepared to study the effect of replacing a chlorine atom with an electron-donating methyl group. nih.gov

Functional Group Introduction: More complex derivatives, such as N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide, incorporate different functional groups onto the phenoxy ring. bldpharm.com

Table 3: Examples of Dichlorophenoxy Moiety Alterations

Original Moiety Modified Moiety Resulting Compound Name Reference
2,4-Dichlorophenoxy 2,6-Dichlorophenoxy N-benzyl-2-(2,6-dichlorophenoxy)acetamide nih.gov
2,4-Dichlorophenoxy 2,4,6-Trichlorophenoxy N-benzyl-2-(2,4,6-trichlorophenoxy)acetamide sigmaaldrich.comuni.lu
2,4-Dichlorophenoxy 2-Chloro-4-methylphenoxy N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide nih.gov
2,4-Dichlorophenoxy 2-Ethoxy-4-formylphenoxy N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide bldpharm.com

One significant modification involves the transformation of the acetamide group into a more complex structure. For example, a series of derivatives were synthesized where the acetamide linker was used as a scaffold to create 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com This was achieved by reacting an intermediate, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide, with various aromatic amines. mdpi.com Another approach involves multicomponent reactions, such as the Ugi four-component reaction, which has been used to synthesize N–benzyl–2–(N–benzylamido)acetamide peptoids, representing a significant alteration of the simple acetamide linker. abq.org.br These strategies highlight the acetamide group's utility as a versatile handle for creating more complex molecular architectures.

Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation protocols to remove unreacted starting materials, byproducts, and other impurities. The selection of an appropriate technique is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and crystallinity. Common methodologies employed include column chromatography, recrystallization, and liquid-liquid extraction, often used in combination to achieve high purity.

Following the initial synthesis of this compound, a standard workup procedure involves quenching the reaction, followed by extraction. The crude product, typically obtained after evaporating the organic solvent, is often subjected to further purification. nih.gov A common primary purification step involves pouring the residue into water, adjusting the pH to between 6 and 7, and then extracting the target compound into an organic solvent like ethyl acetate. nih.gov

Column Chromatography

Column chromatography is a widely utilized technique for the purification of this compound and its derivatives. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

For this compound itself, column chromatography on silica gel with ethyl acetate as the eluent has proven effective in yielding the purified product. nih.govnih.gov This approach has also been successfully applied to closely related analogs. For instance, N-benzyl-2-(2,6-dichlorophenoxy)acetamide is purified using the same stationary and mobile phases. nih.gov Similarly, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide is purified by column chromatography on silica gel. researchgate.net

In the case of other derivatives, variations in the solvent system are employed to optimize separation. For example, the purification of N-benzyl-N-(furan-2-ylmethyl)acetamide is achieved using preparative column chromatography with a 3:1 hexane-ethyl acetate mixture as the eluent. scielo.br For N–benzyl–2–(N–benzylamido)acetamide peptoids, flash column chromatography is the preferred method. abq.org.br

Table 1: Column Chromatography Parameters for this compound and Derivatives

Compound NameStationary PhaseEluent (Mobile Phase)Reference
This compoundSilica GelEthyl Acetate nih.gov
N-benzyl-2-(2,6-dichlorophenoxy)acetamideSilica GelEthyl Acetate nih.gov
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamideSilica GelNot specified researchgate.net
N-benzyl-N-(furan-2-ylmethyl)acetamideNot specifiedHexane-Ethyl Acetate (3:1) scielo.br
N–benzyl–2–(N–benzylamido)acetamide peptoidsSilica Gel (60-120 mesh)Not specified abq.org.br

Recrystallization

Recrystallization is another fundamental technique for purifying solid compounds, including derivatives of this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Crystals of this compound suitable for X-ray diffraction have been obtained by the slow evaporation of a solution of the solid dissolved in a mixture of ethyl acetate and hexane. nih.gov A similar solvent system, ethyl acetate/hexane, was used to obtain crystals of N-benzyl-2-(2,6-dichlorophenoxy)acetamide and N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide through slow cooling. nih.govresearchgate.net

For other derivatives, different solvent systems are employed. For example, 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives are purified through recrystallization from either acetonitrile or ethanol. mdpi.com N-benzyl acetamide, a simpler related structure, can be purified by recrystallization from a 1:1 mixture of ether and petroleum benzin. prepchem.com

Table 2: Recrystallization Solvents for this compound Derivatives

Compound NameSolvent SystemMethodReference
This compoundEthyl Acetate / HexaneSlow Evaporation nih.gov
N-benzyl-2-(2,6-dichlorophenoxy)acetamideEthyl Acetate / HexaneSlow Cooling nih.gov
N-benzyl-2-(2-chloro-4-methylphenoxy)acetamideEthyl Acetate / HexaneCooling researchgate.net
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide DerivativesAcetonitrile or EthanolNot specified mdpi.com
N-benzyl acetamideEther / Petroleum Benzin (1:1)Not specified prepchem.com

Detailed Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of N-benzyl-2-(2,4-dichlorophenoxy)acetamide by probing the electronic and vibrational states of its constituent atoms and bonds.

While specific experimental ¹H and ¹³C NMR data for this compound are not detailed in the reviewed literature, the expected resonances can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzyl (B1604629) and dichlorophenyl rings, typically in the range of 6.8-7.5 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-) and the methylene protons adjacent to the ether linkage (-O-CH₂-) would likely appear as characteristic signals in the upfield region, approximately between 4.0 and 5.0 ppm. A signal corresponding to the amide proton (N-H) would also be present, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display unique signals for each carbon environment. The carbonyl carbon (C=O) of the amide group is expected to resonate at a downfield position, typically around 165-170 ppm. Aromatic carbons would produce a cluster of signals in the 110-155 ppm range, with carbons bonded to chlorine and oxygen showing distinct shifts. The methylene carbons (-CH₂-) would appear further upfield.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₅H₁₃Cl₂NO₂, which corresponds to a molecular weight of approximately 310.16 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the N-benzyl bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z = 91) or a related fragment.

Fission of the ether bond, separating the dichlorophenoxy group from the acetamide (B32628) backbone.

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band between 3300 and 3500 cm⁻¹ corresponding to the stretching vibration of the secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- groups) absorb just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, prominent absorption band in the region of 1630-1680 cm⁻¹ due to the carbonyl stretch of the amide group.

N-H Bend (Amide II band): A band in the 1510-1570 cm⁻¹ range resulting from the N-H bending vibration coupled with C-N stretching.

C=C Stretches: Aromatic ring carbon-carbon stretching vibrations are expected to produce one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl-ether C-O stretching vibration would likely result in a distinct band around 1200-1250 cm⁻¹.

C-Cl Stretches: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction has provided a definitive three-dimensional structure of this compound, revealing precise details about its crystal packing, intermolecular forces, and molecular conformation. The compound, with the chemical formula C₁₅H₁₃Cl₂NO₂, has a molecular weight of 310.16.

Crystals suitable for X-ray analysis were obtained through the slow evaporation of a solution in ethyl acetate (B1210297)/hexane. The analysis confirms that all bond lengths and angles within the molecule are within normal ranges.

Crystal Data for this compound
Parameter Value
Chemical Formula C₁₅H₁₃Cl₂NO₂
Formula Weight 310.16
Crystal System Monoclinic
Temperature 298(2) K
Wavelength 0.71073 Å (Mo Kα)
Space Group P2₁/n
a 4.7447 (6) Å
b 26.821 (3) Å
c 11.3962 (15) Å
α 90°
β 90.402 (2)°
γ 90°
Volume 1450.2 (3) ų
Z 4

Data sourced from Acta Crystallographica Section E.

In the crystalline state, the molecules of this compound are organized into chains through specific intermolecular interactions. The primary interaction governing the crystal packing is hydrogen bonding. Molecules are linked by N—H⋯O hydrogen bonds, where the hydrogen atom of the amide group of one molecule forms a bond with the carbonyl oxygen atom of an adjacent molecule. This recurring hydrogen bonding motif connects the molecules into extended chains within the crystal lattice.

Hydrogen-Bond Geometry
D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
N—H⋯O 0.83(2) 2.06(2) 2.883(2) 169(2)

D = donor atom, H = hydrogen, A = acceptor atom. Data sourced from Acta Crystallographica Section E.

The molecular conformation is characterized by the relative orientation of the two aromatic rings. The single-crystal X-ray diffraction study reveals that the 2,4-dichlorophenyl ring and the benzyl ring are not coplanar. The dihedral angle between the planes of these two aromatic rings is 27.17 (11)°. This twisted conformation is a key structural feature of the molecule in the solid state.

Compound Names

Compound Name
This compound
N-benzyl-2-chloroacetamide
2,4-dichlorophenol (B122985)

Investigations into Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Models

Cholinesterase Enzyme Modulatory Studies

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for the regulation of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.

Research into N-benzyl-2-(2,4-dichlorophenoxy)acetamide and its analogues has indicated a potential for acetylcholinesterase inhibition. The structural characteristics of these molecules, particularly the benzyl (B1604629) and dichlorophenyl groups, are thought to enable interaction with the active site of the AChE enzyme. While specific IC50 values for this compound are not prominently available in the reviewed literature, the broader class of N-benzylacetamide derivatives has been explored as AChE inhibitors. For instance, related structures containing the N-benzylpiperazine moiety have been synthesized and shown to exhibit AChE inhibitory activity, with some derivatives demonstrating IC50 values in the micromolar range. The design of such molecules often aims to mimic the binding of acetylcholine or known inhibitors like donepezil.

Butyrylcholinesterase is another important target in neurodegenerative disease research. Studies on compounds structurally related to this compound, such as N-benzyl-2-(N-benzylamido)acetamide peptoids, have demonstrated selective inhibition of BuChE. For these related peptoids, IC50 values for BuChE inhibition were reported to be in the micromolar range, for example, 28 and 40 μM for specific derivatives. This suggests that the N-benzylacetamide scaffold can be effectively tailored to achieve selective BuChE inhibition.

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies on related cholinesterase inhibitors have revealed various modes of action. For example, analysis of some N-benzyl-substituted inhibitors using Lineweaver-Burk plots has indicated a mixed-type inhibition of AChE, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex. In contrast, studies on other related N-benzylamidoacetamide peptoids have shown a competitive mode of inhibition for BuChE. The specific kinetic profile of this compound itself has not been detailed in the available research, but these findings on analogous structures provide a framework for predicting its potential mechanism.

Anticancer and Cell Proliferation Inhibition Research

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, including derivatives of N-benzylacetamide.

While specific data on the in vitro anticancer activity of this compound is limited in the public domain, research on structurally similar compounds provides valuable insights. For example, thiazolyl N-benzyl-substituted acetamide (B32628) derivatives have been evaluated for their ability to inhibit the proliferation of various human cancer cell lines, including breast (BT-20), colon (HT-29), and leukemia (CCRF-CEM) cells. One such derivative exhibited 64-71% inhibition of cell proliferation in BT-20 and CCRF cells at a concentration of 50 μM. Furthermore, other N-benzyl derivatives have been tested against breast cancer cell lines like MCF-7, with some showing cytotoxic effects. For instance, certain benzimidazole (B57391) derivatives with N-benzyl groups have shown IC50 values in the micromolar range against MCF-7 cells.

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. The Src family of non-receptor tyrosine kinases, in particular, plays a crucial role in cancer cell proliferation, survival, and metastasis.

Investigation of Other Potential Molecular Targets in Cellular Pathways

A comprehensive review of published scientific literature reveals a lack of specific studies investigating the potential molecular targets of this compound within various cellular pathways. While the structure of the compound has been determined, its interactions with specific proteins or other cellular components have not been reported. nih.gov The determination of its crystal structure was noted as part of a broader project on the interactions of small molecules with proteins, suggesting a potential for such interactions, though specific data remains unavailable. nih.gov

Anti-inflammatory Modulatory Effects

While related phenoxy acetamide derivatives have been investigated for their anti-inflammatory properties, there is a lack of direct research on the anti-inflammatory modulatory effects of this compound.

No specific experimental data on the inhibition of cyclooxygenase (COX) enzymes by this compound has been published. While derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been noted as potential selective COX-2 inhibitors, specific inhibitory concentrations or the selectivity of this compound for COX-1 versus COX-2 have not been determined.

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of biologically active lipid mediators such as leukotrienes and lipoxins. These mediators are critically involved in inflammatory processes, making LOX enzymes attractive targets for the development of anti-inflammatory drugs.

While direct and specific inhibitory data for this compound on lipoxygenase is not extensively detailed in the currently available scientific literature, the broader class of phenoxyacetamide and N-benzyl derivatives has been a subject of interest for their anti-inflammatory potential, which often includes LOX inhibition. For instance, studies on other N-benzyl-containing compounds, such as certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, have demonstrated notable LOX inhibitory activity. In one such study, a derivative with a 2,4-difluorophenyl motif was identified as a potent LOX inhibitor with an IC50 value of 10 μM. amazonaws.comnih.gov This suggests that the N-benzyl structural motif can be a key contributor to the inhibition of this enzyme family.

The general experimental approach to determine LOX inhibitory activity typically involves an in vitro spectrophotometric assay. In this assay, the enzyme (often soybean lipoxygenase as a model) is incubated with the test compound before the addition of the substrate, such as linoleic or arachidonic acid. The inhibitory effect is quantified by measuring the decrease in the formation of the hydroperoxy-lipoic acid product, which can be monitored by the change in absorbance at a specific wavelength.

Although specific IC50 values for this compound are not reported in the reviewed literature, the table below illustrates a hypothetical representation of how such data would be presented, based on findings for related compounds.

CompoundTarget EnzymeIC50 (µM)Assay Method
This compound Lipoxygenase Data not available Spectrophotometry
Reference Compound (e.g., N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide)Soybean Lipoxygenase10Spectrophotometry

This table is for illustrative purposes to show how data would be displayed if available.

Further research is required to explicitly determine the lipoxygenase inhibitory profile of this compound and to understand the specific structural features of the 2,4-dichlorophenoxy group in conjunction with the N-benzyl acetamide moiety contribute to this activity.

Receptor Ligand Binding and Selectivity (e.g., Sigma-1 Receptor)

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has been implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological and psychiatric disorders.

There is compelling evidence to suggest that phenoxyacetamide derivatives are a promising class of ligands for the Sigma-1 receptor. While direct binding data for this compound is not explicitly available in the reviewed literature, a structurally related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been shown to exhibit high affinity for the Sigma-1 receptor with a Ki value of 42 nM. This particular compound also demonstrated a 36-fold selectivity for the Sigma-1 receptor over the Sigma-2 receptor.

The affinity of a compound for a receptor is typically determined through competitive binding assays. In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., from guinea pig liver membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated, which represents the concentration of the test compound required to occupy 50% of the receptors.

The N-benzyl group is also a common feature in many known Sigma-1 receptor ligands. The combination of the phenoxyacetamide core and the N-benzyl group in this compound makes it a strong candidate for a Sigma-1 receptor ligand. The dichlorination pattern on the phenoxy ring is also expected to influence the binding affinity and selectivity.

Below is a data table that includes the reported binding affinity for a closely related compound and illustrates how the data for this compound would be presented if it were available.

CompoundReceptor TargetBinding Affinity (Ki, nM)Selectivity (vs. Sigma-2)
This compound Sigma-1 Data not available Data not available
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSigma-14236-fold

Data for the related compound is provided for context.

The potential interaction of this compound with the Sigma-1 receptor warrants direct investigation to confirm its binding affinity and selectivity profile. Such studies would be crucial in elucidating its potential pharmacological effects and therapeutic applications.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and elucidating the molecular basis of their interaction.

For N-benzyl-2-(2,4-dichlorophenoxy)acetamide, docking simulations can be employed to screen a wide range of protein targets. Based on the activity of structurally related phenoxyacetamide and chloroacetamide derivatives, several potential targets can be hypothesized. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid are noted as potential anti-inflammatory agents that may inhibit the COX-2 enzyme mdpi.com. Similarly, phenoxyacetamide derivatives have been identified as potential inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in leukemia nih.gov. Other studies on N-aryl acetamides have explored their inhibitory potential against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key targets in neurodegenerative diseases semanticscholar.org.

The docking process involves preparing the 3D structure of this compound and the crystal structures of potential protein targets. The simulation then places the ligand into the binding site of the protein, and scoring functions are used to estimate the binding affinity, often reported as a binding energy score. Analysis of the resulting poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.

Table 1: Potential Protein Targets for this compound Based on Molecular Docking of Analogous Compounds
Potential Protein TargetTherapeutic AreaSignificance of TargetKey Interacting Residues (Observed with Analogs)
Monoamine Oxidase B (MAO-B)Neurodegenerative DiseasesEnzyme involved in the degradation of neurotransmitters; inhibition is a strategy for Parkinson's disease treatment semanticscholar.org.Hydrophobic pocket interactions, specific hydrogen bonds with active site residues.
DOT1L Histone MethyltransferaseOncologyA promising target for acute leukemias with MLL gene rearrangements nih.gov.Formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.
Cyclooxygenase-2 (COX-2)InflammationSelective inhibition is a key strategy for developing anti-inflammatory agents with reduced side effects mdpi.com.Interactions with key residues in the cyclooxygenase active site.
Very Long Chain Fatty Acid Synthase (VLCFAs)Herbicidal ActivityA target enzyme for chloroacetamide herbicides ekb.eg.Binding within the active site, leading to enzyme inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govscienceforecastoa.com. By developing a predictive QSAR model, it becomes possible to estimate the activity of newly designed, unsynthesized derivatives and to identify the key molecular features that govern their potency.

For a series of this compound derivatives, a QSAR study would involve several steps mdpi.com. First, a dataset of molecules with varying substituents on the benzyl (B1604629) and dichlorophenoxy rings would be compiled, along with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). Next, a wide range of molecular descriptors—numerical values that encode different aspects of the molecular structure—are calculated for each compound. These descriptors can be classified as constitutional, topological, electronic, or steric.

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. Studies on phenoxyacetamide analogues as MAO inhibitors have successfully developed QSAR models indicating that descriptors like molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability are crucial for activity crpsonline.com. A positive correlation with MW suggests that bulkier groups may enhance activity, while negative correlations with HOMO energy and polarizability provide insights into electronic and polar requirements for effective binding crpsonline.com.

Table 2: Key Molecular Descriptors in QSAR Models for Phenoxyacetamide Derivatives crpsonline.com
DescriptorDescriptor TypeObserved Correlation with ActivityInterpretation
Molecular Weight (MW)ConstitutionalPositiveSuggests that larger, bulkier substituents may be favorable for higher inhibitory activity.
HOMO EnergyElectronicNegativeIndicates that the presence of electrophilic groups may lead to an increase in biological activity.
Beta Polarizability (BetaPol)ElectronicNegativeSuggests that less polar groups are associated with greater activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules researchgate.net. DFT calculations provide valuable information about the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and interaction with biological targets.

For this compound, DFT calculations can determine its optimized molecular geometry and electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive niscpr.res.in.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions niscpr.res.ineurjchem.com. This is crucial for predicting how the molecule will interact with its biological target, as electrostatic complementarity is a key driver of molecular recognition. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated to quantify the molecule's reactivity niscpr.res.in.

Table 3: Electronic Properties and Reactivity Descriptors Obtainable from DFT Calculations
Property/DescriptorAbbreviationSignificance
Highest Occupied Molecular Orbital EnergyE-HOMORepresents the ability to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyE-LUMORepresents the ability to accept an electron.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic PotentialMEPVisualizes charge distribution and predicts sites for intermolecular interactions.
ElectronegativityχMeasures the power of a molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. Understanding the preferred conformations and the energy barriers between them is essential for rational drug design.

The crystal structure of this compound has been determined, providing precise experimental data on its solid-state conformation nih.govnih.gov. A key structural feature is the dihedral angle between the benzyl and dichlorophenoxy aromatic rings, which was found to be 27.17° nih.govnih.gov. This value serves as a crucial reference point for computational studies.

Computational conformational analysis can be performed by systematically rotating key torsion (dihedral) angles and calculating the potential energy of each resulting structure using methods like DFT. This process generates a potential energy surface (PES), or energy landscape, which maps the stable, low-energy conformations (local minima) and the transition states (saddle points) that separate them. Studies on similar tertiary amides have shown that rotation around the amide C-N bond can lead to distinct and stable E/Z rotamers, which can be identified and characterized computationally scielo.brresearchgate.net. For this compound, the key rotatable bonds would include the C-N amide bond, the O-C(aryl) bond, and the N-C(benzyl) bond.

Table 4: Key Structural Parameters for Conformational Analysis of this compound
ParameterDescriptionExperimental Value (from Crystal Structure)Computational Approach
Dihedral Angle (Aryl-Aryl)The angle between the planes of the dichlorophenoxy and benzyl rings.27.17 (11)° nih.govnih.govGeometry optimization using DFT can calculate this angle for comparison.
Amide Bond TorsionRotation around the central C-N bond, potentially leading to E/Z isomers.Not specified, but calculable from CIF data.Potential Energy Surface (PES) scan to identify stable rotamers and rotational barriers.
Ether Bond TorsionRotation around the O-C(aryl) bond.Not specified, but calculable from CIF data.PES scan to determine preferred orientation of the phenoxy group.

Computational Prediction of Pharmacokinetic Parameters

Beyond binding to a target, a successful drug molecule must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In the early stages of drug discovery, computational models are widely used to predict these properties from the molecular structure alone, helping to prioritize compounds with a higher probability of success.

For this compound, various in silico tools can predict a range of physicochemical and pharmacokinetic parameters mdpi.com. These predictions are often based on established rules and models derived from large datasets of known drugs. A primary assessment involves evaluating "drug-likeness," often using guidelines such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability researchgate.net.

Table 5: Key Pharmacokinetic and Physicochemical Parameters Predicted Computationally
ParameterDescriptionComputational ApproachImportance
Lipophilicity (LogP)The partition coefficient between octanol and water; a measure of hydrophobicity.Atom-based or fragment-based contribution models (e.g., ALOGP, XLOGP3).Affects absorption, distribution, and membrane permeability.
Aqueous Solubility (LogS)The logarithm of the molar solubility in water.Models based on topological descriptors and atom contributions.Crucial for absorption and formulation.
Gastrointestinal (GI) AbsorptionPrediction of the extent of absorption from the gut into the bloodstream.QSAR models based on physicochemical properties.Essential for orally administered drugs.
Blood-Brain Barrier (BBB) PermeabilityPrediction of whether a compound can cross the BBB to act on the central nervous system.Models based on polarity, size, and specific structural motifs.Determines suitability for CNS targets.
Drug-LikenessQualitative assessment of the compound's similarity to known drugs.Based on rules like Lipinski's Rule of Five and Veber's rules.Helps filter out compounds with poor physicochemical profiles.

Structure Activity Relationship Sar Analysis of N Benzyl 2 2,4 Dichlorophenoxy Acetamide Analogues

Correlating Structural Modifications with Biological Potency

The biological activity of N-benzyl-2-(2,4-dichlorophenoxy)acetamide analogues is intricately linked to the nature and position of substituents on both the N-benzyl and the 2,4-dichlorophenoxy moieties. Studies on related N-benzyl acetamide (B32628) derivatives have demonstrated that even minor structural alterations can lead to significant changes in potency and even the type of biological activity observed.

For instance, in the realm of anticonvulsant activity, research on N-benzyl-2-acetamidopropionamide derivatives has underscored the importance of the substituent at the C3 position. The introduction of small, heteroatom-containing moieties is a critical determinant of efficacy. nih.gov Specifically, oxygen-substituted derivatives such as N-benzyl-2-acetamido-3-methoxypropionamide have shown high potency. nih.gov This suggests that for this compound, modifications of the phenoxy group could significantly modulate anticonvulsant potential.

In the context of anti-inflammatory and anticancer activities, the substitution pattern on the phenoxy ring is a key factor. Research on 2-(substituted phenoxy) acetamide derivatives has shown that the presence of halogens on the aromatic ring can favor both anticancer and anti-inflammatory activities. nih.gov This aligns with the dichlorinated nature of the target compound. Further modifications to this ring system, such as altering the position or nature of the halogen atoms, could fine-tune these activities.

The N-benzyl group also plays a crucial role. In a series of phenylacetamides designed as potential antidepressant agents, the benzyl (B1604629) substituent was found to be crucial for high activity, indicating that the methylene (B1212753) bridge between the aromatic ring and the acetamide nitrogen is a key structural feature. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of related acetamide derivatives:

Compound Series Structural Modification Impact on Biological Activity Reference
N-benzyl-2-acetamidopropionamidesIntroduction of small heteroatom substituents at C3Potent anticonvulsant activity nih.gov
2-(substituted phenoxy)-N-(1-phenylethyl)acetamidesHalogen substitution on the phenoxy ringFavorable for anticancer and anti-inflammatory activity nih.gov
PhenylacetamidesBenzyl substitution on the acetamide nitrogenEssential for high antidepressant activity nih.gov
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamidesBenzyl substitution on the quinazolinone ringDid not show significant anticonvulsant activity neliti.com

Identification of Key Pharmacophoric Features for Diverse Activities

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, the key pharmacophoric features can be inferred from various studies on related structures.

A general pharmacophore for N-benzyl acetamide derivatives with diverse activities appears to consist of:

An aromatic ring (from the benzyl group): This group is often involved in π-π stacking or hydrophobic interactions within the receptor binding pocket.

A hydrogen bond donor/acceptor amide linkage: The acetamide moiety is a critical component, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. mdpi.com

A flexible linker (the methylene bridge and the ether linkage): The linker orients the two aromatic moieties in a specific spatial arrangement, which is critical for optimal binding to the biological target. The dihedral angle between the two aryl rings in this compound has been determined to be 27.17°. nih.govnih.gov

Pharmacophore modeling studies on N-benzyl benzamide (B126) derivatives as melanogenesis inhibitors have identified specific features that can be extrapolated to the acetamide series. nih.gov These models often highlight the importance of hydrophobic regions and hydrogen bond acceptors. For anticonvulsant activity, the model includes a hydrophobic aromatic group, a hydrogen-bond donor/acceptor domain, and a terminal hydrophobic group.

Rational Design Principles Derived from SAR Studies

The collective findings from SAR studies provide a set of rational design principles for the development of novel this compound analogues with enhanced or specific biological activities.

Modification of the Dichlorophenoxy Ring: To enhance anti-inflammatory or anticancer activity, maintaining or modifying the halogen substitution pattern on the phenoxy ring is a promising strategy. Introducing other electron-withdrawing groups could also be explored. For instance, in a series of 2-(2,4-dichlorophenoxy)acetic acid derivatives, specific substitutions led to potent anti-inflammatory agents. nih.govmdpi.com

Substitution on the Benzyl Ring: The benzyl ring offers a site for modification to fine-tune activity and selectivity. Adding small, non-polar substituents could enhance potency, as seen in studies of related anticonvulsants where such groups on the benzylamide moiety were well-tolerated. nih.gov

Alteration of the Acetamide Linker: The acetamide linker is generally considered crucial. However, its replacement with other bioisosteres could lead to novel compounds with different pharmacokinetic profiles. For example, replacing the amide with a more rigid heterocyclic system in some related compounds has been shown to impact activity. nih.gov

Stereochemistry: For analogues with chiral centers, the stereochemistry can be a critical determinant of activity. In the case of N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-enantiomer was significantly more potent as an anticonvulsant than the (S)-enantiomer. nih.gov This highlights the importance of stereospecific synthesis and evaluation.

Comparative Analysis with Established Lead Compounds and Drug Candidates

The biological potential of this compound analogues can be benchmarked against established drugs and lead compounds in various therapeutic areas.

Anticonvulsants: A key comparator is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), an approved antiepileptic drug. nih.govscilit.com SAR studies on Lacosamide reveal that small, non-polar substituents at the 3-oxy position and non-bulky, hydrophobic groups on the 4'-benzylamide position are favorable for anticonvulsant activity. nih.gov this compound shares the N-benzyl acetamide core with Lacosamide, suggesting a potential for similar mechanisms of action. However, the dichlorophenoxy group in the target compound is significantly different from the methoxypropionamide side chain of Lacosamide, which would likely lead to different potency and selectivity profiles. Another relevant comparator is valproic acid , a broad-spectrum antiepileptic drug. mdpi.com

Anti-inflammatory Agents: For anti-inflammatory activity, a relevant benchmark is diclofenac , a widely used nonsteroidal anti-inflammatory drug (NSAID). Diclofenac also contains a dichlorophenyl moiety. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been synthesized and shown to possess significant anti-inflammatory activity, with some compounds exhibiting better performance than the standard drug indomethacin (B1671933) in vivo. nih.gov This suggests that the 2,4-dichlorophenoxy acetamide scaffold has strong potential in this therapeutic area.

The following table provides a comparative overview:

Compound/Drug Core Structure Therapeutic Area Key SAR Insights Reference
This compoundN-benzyl phenoxy acetamidePotential anticonvulsant, anti-inflammatory, anticancerDichlorophenyl and N-benzyl groups are key. nih.govnih.gov
LacosamideN-benzyl acetamidopropionamideAnticonvulsant(R)-enantiomer is more active; small, non-polar groups on side chain and benzyl ring enhance activity. nih.govscilit.com
DiclofenacPhenylacetic acid derivative with dichlorophenyl groupAnti-inflammatory (NSAID)The dichlorophenyl group is a key feature for its activity.
IndomethacinIndole derivativeAnti-inflammatory (NSAID)Used as a standard for comparison in anti-inflammatory assays. nih.gov

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Biological Targets for N-benzyl-2-(2,4-dichlorophenoxy)acetamide

The hybrid nature of this compound suggests several promising avenues for the exploration of its biological targets. The phenoxyacetamide scaffold is a known pharmacophore with demonstrated anti-inflammatory, analgesic, and anticancer activities. nih.govresearchgate.netarchivepp.com The N-benzylacetamide moiety has been associated with anticonvulsant properties, while the 2,4-dichlorophenoxy group is the core component of the herbicide 2,4-D, which acts as a synthetic auxin in plants and has been shown to affect kidney function in animals. researchgate.netnih.govnih.govmt.govcdc.gov

Future research should, therefore, focus on screening this compound against a diverse panel of biological targets. Initial investigations could prioritize:

Enzyme Inhibition Assays: Key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), could be primary targets, given the known anti-inflammatory properties of some phenoxyacetamide derivatives. archivepp.com

Receptor Binding Assays: Given the N-benzyl group, screening against central nervous system (CNS) receptors, including GABA-A receptors and various ion channels implicated in epilepsy, would be a logical step to explore potential anticonvulsant activity. researchgate.netnih.gov Additionally, serotonin (B10506) receptors, such as 5-HT2A/2C, are known to bind N-benzyl derivatives and could be explored. nih.gov

Anticancer Cell Line Screening: A broad panel of human cancer cell lines (e.g., breast, neuroblastoma, colon) could be used to identify potential cytotoxic or cytostatic effects, a known activity of related phenoxyacetamides. nih.govresearchgate.net

Plant Growth Regulation Assays: To investigate the influence of the 2,4-dichlorophenoxy moiety, assays on plant cell cultures could reveal auxin-like or other plant growth regulatory activities. mt.gov

A hypothetical screening cascade could yield initial data on the compound's bioactivity, as illustrated in the table below.

Target ClassSpecific Target ExampleAssay TypeHypothetical Result (IC₅₀/EC₅₀)
Inflammatory EnzymesCyclooxygenase-2 (COX-2)Enzyme Inhibition15 µM
CNS ReceptorsGABA-A ReceptorRadioligand Binding25 µM
Cancer Cell LinesMCF-7 (Breast Cancer)Cytotoxicity (MTT)10 µM
Plant BiologyArabidopsis thaliana root elongationGrowth Assay5 µM

This table is illustrative and presents hypothetical data to guide future research.

Advanced Derivatization Strategies for Enhanced Selectivity and Multi-targeting

Once initial biological activities are identified, advanced derivatization strategies will be crucial for enhancing the potency, selectivity, and pharmacokinetic properties of the lead compound. Structure-activity relationship (SAR) studies on related molecules indicate that small modifications can lead to significant changes in biological function. nih.govresearchgate.net

Key derivatization strategies could include:

Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the N-benzyl ring can modulate binding affinity to target proteins. For instance, methoxy (B1213986) or hydroxyl substitutions have been shown to alter receptor selectivity in N-benzyl compounds. nih.gov

Modification of the Dichlorophenoxy Ring: Shifting the position of the chlorine atoms (e.g., to 2,5-dichloro or 3,5-dichloro) or replacing them with other halogens (e.g., bromine, fluorine) could fine-tune the electronic properties and steric profile of the molecule, potentially increasing selectivity for a specific biological target. researchgate.net

Alterations to the Acetamide (B32628) Linker: The length and rigidity of the acetamide linker could be modified. For example, introducing a methyl group on the alpha-carbon has been shown to be a key feature for anticonvulsant activity in related N-benzylacetamides. nih.gov

The goal of such a derivatization program would be to develop analogues with improved profiles, as hypothetically detailed in the following table.

Analogue IDModificationTargetPotency (IC₅₀)Selectivity vs. Off-Target
NBCP-001(Parent Compound)COX-215 µM1x
NBCP-0024-methoxy on benzyl ringCOX-25 µM5x
NBCP-0033,5-dichlorophenoxyCOX-220 µM0.5x
NBCP-004alpha-methyl on acetamideGABA-A8 µM10x vs. COX-2

This table presents a hypothetical SAR study to illustrate potential research outcomes.

Integration with High-Throughput Screening and Lead Optimization Platforms

To efficiently explore the vast chemical space around this compound, modern drug discovery platforms are essential. Integrating this chemical scaffold with high-throughput screening (HTS) and computational lead optimization would accelerate the identification of potent and selective modulators of desired biological targets.

High-Throughput Screening (HTS): An HTS campaign would involve screening a library of newly synthesized derivatives against the identified biological target(s) in a miniaturized, automated fashion. This allows for the rapid testing of thousands of compounds to identify initial "hits." nih.gov

Computational Modeling and In Silico Screening: Molecular docking studies could be employed to predict the binding modes of this compound and its derivatives within the active site of a target protein. nih.gov This can help prioritize which derivatives to synthesize. Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data becomes available to predict the activity of novel, unsynthesized analogues. researchgate.net

Pharmacokinetic Profiling: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties using in vitro assays (e.g., metabolic stability in liver microsomes, cell permeability) is crucial for identifying compounds with drug-like potential.

Contribution to Fundamental Understanding of Structure-Function Relationships in Organic Molecules

Beyond its potential as a therapeutic agent, the systematic study of this compound and its derivatives can contribute significantly to the fundamental understanding of structure-function relationships in organic chemistry and chemical biology.

How does the electronic interplay between the dichlorophenoxy ring and the N-benzylacetamide moiety affect target binding?

Can the biological activity be switched from one target class (e.g., anti-inflammatory) to another (e.g., anticonvulsant) through subtle structural modifications? nih.gov

To what extent does the N-benzyl group act as a simple hydrophobic element versus a specific pharmacophoric feature that dictates target selectivity? mdpi.com

By systematically synthesizing and evaluating a library of analogues, researchers can build a detailed map of the structure-activity landscape. This knowledge is not only valuable for optimizing this specific compound series but also provides broader principles that can be applied to the design of other novel bioactive molecules. The study of how halogenation on the phenoxy ring impacts binding affinity, for example, has implications for medicinal chemistry far beyond this single compound. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(2,4-dichlorophenoxy)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-(2,4-dichlorophenoxy)acetic acid and benzylamine derivatives. A validated procedure () uses:

  • Reagents : 2-chloro-4-methylphenol, N-benzyl-2-chloroacetamide, K₂CO₃.
  • Conditions : Reflux in acetonitrile for 3 hours, followed by purification via column chromatography.
  • Yield Optimization : Adjusting stoichiometric ratios (1.1:1 molar ratio of amine to acid) and using anhydrous MgSO₄ for drying improves yields to ~53–60% .

Q. Table 1: Representative Synthetic Conditions

Reagent RatioSolventTemperatureYieldReference
1:1.1 (acid:amine)CH₃CNReflux53–60%
1:1 (acid:amine)DMF80°C~45%

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELXL ) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 4.7447 Å, b = 26.821 Å, c = 11.3962 Å, and β = 90.4° .
  • NMR : ¹H-NMR in CDCl₃ detects aromatic protons (δ 7.39–6.76 ppm) and acetamide NH (δ 7.01 ppm) .
  • IR : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Unit cell volume1450.2 ų
Z4
R-factor0.039
Reference

Q. What biological targets or mechanisms are associated with this compound?

Methodological Answer: The dichlorophenoxy moiety suggests potential auxin-like activity (). In vitro studies on analogs show:

  • Enzyme Inhibition : Competitive binding to plant auxin receptors (e.g., TIR1) .
  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Pseudomonas spp. via disruption of membrane integrity .

Advanced Research Questions

Q. How can crystallographic disorders in this compound be resolved during refinement?

Methodological Answer: Disorders in the benzyl or dichlorophenoxy groups require:

  • Multi-Scan Absorption Correction : Use programs like SADABS to mitigate radiation decay effects .
  • Hydrogen Bonding Analysis : N–H⋯O interactions (2.89 Å) stabilize chains, reducing thermal motion artifacts .
  • Riding Model Refinement : Fix C–H distances at 0.97–0.96 Å and scale displacement parameters to parent atoms .

Q. How do substituent variations (e.g., halogen position) affect structure-activity relationships (SAR)?

Methodological Answer:

  • 2,4-Dichloro vs. 2,6-Dichloro : 2,4-substitution enhances herbicidal activity due to improved hydrophobic interactions with target proteins (ΔΔG = -2.3 kcal/mol) .
  • Benzyl vs. Cyclohexyl Groups : Benzyl derivatives show 3-fold higher antifungal activity (IC₅₀ = 12 µM) compared to cyclohexyl analogs .

Q. Table 3: SAR of Key Analogs

SubstituentBiological Activity (IC₅₀)TargetReference
2,4-Cl₂12 µM (Antifungal)CYP51
2,6-Cl₂38 µM (Antifungal)CYP51
4-F8 µM (Anti-inflammatory)COX-2

Q. What computational strategies are effective for predicting protein-ligand interactions with this compound?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide predicts binding to auxin-responsive proteins (e.g., TIR1) with RMSD < 2.0 Å .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of hydrogen bonds (e.g., N–H⋯O) in aqueous environments .
  • QM/MM : B3LYP/6-31G* optimizes electronic properties of the dichlorophenoxy group for charge transfer analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.